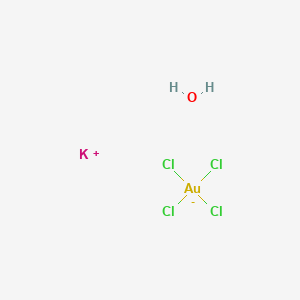![molecular formula C15H19NO9 B1434625 [2-Methoxy-4-(2-nitrovinyl)phenyl] b-D-galactopyranoside CAS No. 70622-78-5](/img/structure/B1434625.png)
[2-Methoxy-4-(2-nitrovinyl)phenyl] b-D-galactopyranoside
Descripción general
Descripción
“[2-Methoxy-4-(2-nitrovinyl)phenyl] b-D-galactopyranoside” is a chemical compound utilized in biomedical research . It plays a fundamental role in efficiently detecting the β-galactosidase activity present in cells . It can be used as a substrate for the assay of NAG and β-D-galactosidase . It has also been used in a study to evaluate new chromogenic substrates for the detection of coliforms .
Molecular Structure Analysis
The molecular formula of “[2-Methoxy-4-(2-nitrovinyl)phenyl] b-D-galactopyranoside” is C15H19NO9 . Its molecular weight is 357.31 . The SMILES string representation of the molecule isCOc1cc (ccc1OC2OC (CO)C (O)C (O)C2O)\\C=C/N (=O)=O . Chemical Reactions Analysis
“[2-Methoxy-4-(2-nitrovinyl)phenyl] b-D-galactopyranoside” is a substrate for β-galactosidase . It can be used as a substrate for the assay of NAG and β-D-galactosidase . It has also been used in a study to evaluate new chromogenic substrates for the detection of coliforms .Physical And Chemical Properties Analysis
“[2-Methoxy-4-(2-nitrovinyl)phenyl] b-D-galactopyranoside” has a molecular weight of 357.31 . The storage temperature is -20°C .Aplicaciones Científicas De Investigación
Visualization of Gene Expression
A study conducted by Celen et al. (2008) synthesized derivatives of β-galactosidase substrates, intending to use them as probes for visualizing LacZ gene expression via positron emission tomography (PET). The derivatives were designed for in vivo studies but were found unsuitable as LacZ reporter probes due to substantial leakage of the hydrolysis product from cells, which would result in a loss of PET signal. This highlights the challenges in designing effective reporter probes for imaging gene expression and suggests the need for further structural modifications to improve cell membrane permeability and retention (Celen et al., 2008).
Synthesis of Complex Oligosaccharides
Research on carbohydrate synthesis, such as the work by Ohlsson and Magnusson (2000), has focused on transforming β-D-galactopyranose derivatives into glycosyl donors for synthesizing galabiose-containing oligosaccharides. These studies are crucial for developing synthetic pathways that can produce complex sugars with high yields, which are important in various biological processes and potential therapeutic applications (Ohlsson & Magnusson, 2000).
Mecanismo De Acción
Propiedades
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[2-methoxy-5-[(E)-2-nitroethenyl]phenoxy]oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO9/c1-23-9-3-2-8(4-5-16(21)22)6-10(9)24-15-14(20)13(19)12(18)11(7-17)25-15/h2-6,11-15,17-20H,7H2,1H3/b5-4+/t11-,12+,13+,14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWGFRNUGSRRBP-OBZUZTNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Methoxy-4-(2-nitrovinyl)phenyl] b-D-galactopyranoside | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[4-[2-(Diethylamino)ethoxy]-3-iodophenyl][2-(1-hydroxybutyl)-3-benzofuranyl]-methanone](/img/structure/B1434554.png)

![1,4-Bis(1H-naphtho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)benzene](/img/structure/B1434557.png)

![1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1434560.png)

![1',2'-Dihydrospiro[cyclohexane-1,3'-pyrrolo[2,3-b]pyridine]-2',4-dione](/img/structure/B1434564.png)